Cas no 2248332-30-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(heptafluoropropan-2-yl)benzoate)

2248332-30-9 structure
Nome del prodotto:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(heptafluoropropan-2-yl)benzoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(heptafluoropropan-2-yl)benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-6524941
- 2248332-30-9
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(heptafluoropropan-2-yl)benzoate
-
- Inchi: 1S/C18H8F7NO4/c19-16(17(20,21)22,18(23,24)25)10-7-5-9(6-8-10)15(29)30-26-13(27)11-3-1-2-4-12(11)14(26)28/h1-8H
- Chiave InChI: CBNXQLUKOOOTLU-UHFFFAOYSA-N
- Sorrisi: FC(C(F)(F)F)(C(F)(F)F)C1C=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=1
Proprietà calcolate
- Massa esatta: 435.03415487g/mol
- Massa monoisotopica: 435.03415487g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 30
- Conta legami ruotabili: 4
- Complessità: 674
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.9
- Superficie polare topologica: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(heptafluoropropan-2-yl)benzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6524941-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(heptafluoropropan-2-yl)benzoate |
2248332-30-9 | 5g |
$2692.0 | 2023-05-31 | ||
Enamine | EN300-6524941-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(heptafluoropropan-2-yl)benzoate |
2248332-30-9 | 1g |
$928.0 | 2023-05-31 | ||
Enamine | EN300-6524941-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(heptafluoropropan-2-yl)benzoate |
2248332-30-9 | 2.5g |
$1819.0 | 2023-05-31 | ||
Enamine | EN300-6524941-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(heptafluoropropan-2-yl)benzoate |
2248332-30-9 | 0.05g |
$780.0 | 2023-05-31 | ||
Enamine | EN300-6524941-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(heptafluoropropan-2-yl)benzoate |
2248332-30-9 | 0.1g |
$817.0 | 2023-05-31 | ||
Enamine | EN300-6524941-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(heptafluoropropan-2-yl)benzoate |
2248332-30-9 | 0.25g |
$855.0 | 2023-05-31 | ||
Enamine | EN300-6524941-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(heptafluoropropan-2-yl)benzoate |
2248332-30-9 | 10g |
$3992.0 | 2023-05-31 | ||
Enamine | EN300-6524941-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(heptafluoropropan-2-yl)benzoate |
2248332-30-9 | 0.5g |
$891.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(heptafluoropropan-2-yl)benzoate Letteratura correlata
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
2248332-30-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(heptafluoropropan-2-yl)benzoate) Prodotti correlati
- 2229328-12-3(1-methyl-2-(5-methyl-2-nitrophenyl)piperazine)
- 2138245-57-3(INDEX NAME NOT YET ASSIGNED)
- 126926-40-7(Methyl 3-(Ethylcarbamoyl)benzoate)
- 1805954-50-0(Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate)
- 2411201-11-9(benzyl 1-(fluorosulfonyl)-1,7-diazaspiro3.5nonane-7-carboxylate)
- 2109155-94-2(1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid)
- 758-07-6(2,2-difluoroethane-1-thiol)
- 690246-84-5(1-(4-fluorophenyl)-4-4-methyl-3-(piperidine-1-sulfonyl)benzoylpiperazine)
- 25373-55-1(1-2-(1H-Imidazol-1-yl)phenylmethanamine)
- 1824081-10-8(3-methylsulfonylcyclobutanamine)
Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
